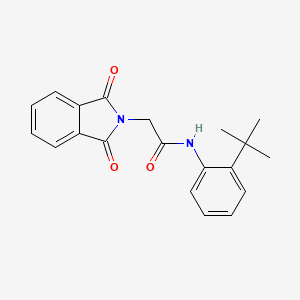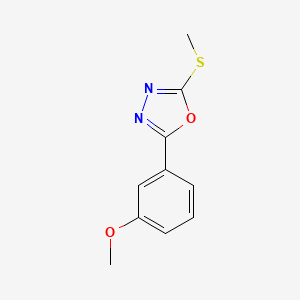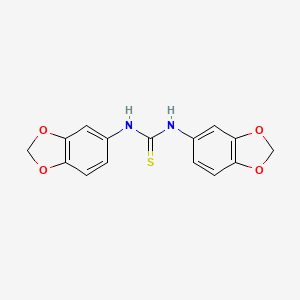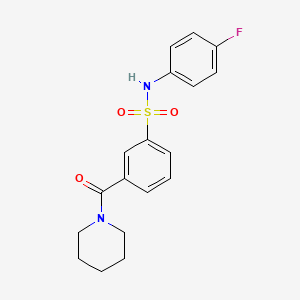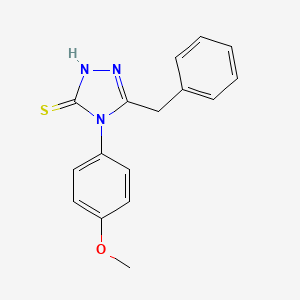
5-苄基-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇
描述
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is 297.09358328 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓蚀剂
5-苄基-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇及其衍生物已被研究其缓蚀性能。在一项针对苯并咪唑衍生物的研究中,类似的化合物对酸性溶液中的低碳钢腐蚀表现出显着的抑制效率,表明5-苄基-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇在腐蚀保护中具有潜在的应用 (Yadav 等,2013).
抗炎特性
5-苄基-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的衍生物已显示出抗炎活性。该化学家族中合成的化合物表现出有希望的抗炎作用,表明潜在的治疗应用 (Labanauskas 等,2004).
药理潜力
研究表明,5-苄基-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇衍生物可能具有多种药理活性,包括抗肿瘤、抗炎和抗氧化作用。这种广泛的潜在作用突出了该化合物在药理研究中的多功能性 (Sameluk & Kaplaushenko,2015).
胆碱酯酶抑制剂
一些研究探索了将这些化合物用作胆碱酯酶抑制剂,这可能对治疗阿尔茨海默病等疾病产生影响。特定的衍生物已显示出对胆碱酯酶的优异抑制潜力 (Arfan 等,2018).
抗菌活性
对5-苄基-4-(4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇衍生物的研究已证明具有显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Samelyuk & Kaplaushenko,2013).
癌症治疗中的EGFR抑制剂
该化合物的衍生物已被研究其作为EGFR(表皮生长因子受体)抑制剂的潜力,这在癌症治疗中可能很有价值。分子对接研究表明,这些化合物可以有效地与癌症靶点结合 (Karayel,2021).
生化分析
Biochemical Properties
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of immune response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function. For example, this compound has been shown to inhibit key enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, it affects the levels of metabolites, such as pyruvate and lactate, by modulating enzyme activity and metabolic flux .
Transport and Distribution
The transport and distribution of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol within cells and tissues are critical factors that influence its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it modulates gene expression and transcriptional activity .
属性
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)19-15(17-18-16(19)21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUKDHMACGPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


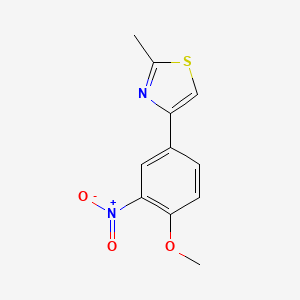
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)
![4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine](/img/structure/B5757531.png)
![N~2~-methyl-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B5757539.png)
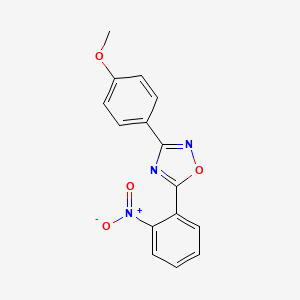
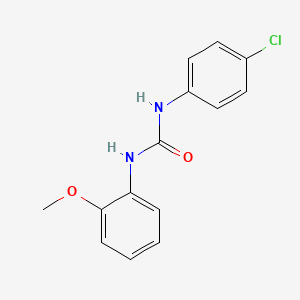
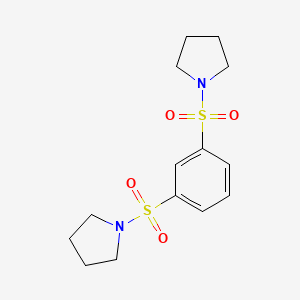
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)

